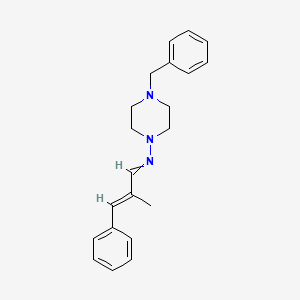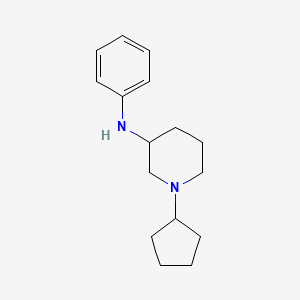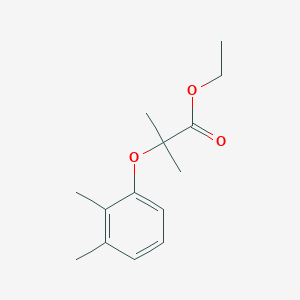
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as BMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The exact mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act by modulating the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of CK2, as well as modulate the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has also been shown to exhibit anti-cancer properties, and has been studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be difficult to purify, and its exact mechanism of action is not fully understood.
Future Directions
There are several future directions for research involving 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. Another potential area of research is the further investigation of the mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, which could lead to the development of new drugs targeting CK2 and other proteins involved in cellular processes. Additionally, 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine could be studied for its potential use in the treatment of inflammatory and immune-related diseases.
Synthesis Methods
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized using a variety of methods, including the condensation of benzylamine and 2-methyl-3-phenylacrolein in the presence of piperazine. Other methods involve the use of different starting materials such as piperazine and benzaldehyde, which are reacted under specific conditions to yield 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine.
Scientific Research Applications
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been studied for its potential anti-cancer properties, as well as its ability to modulate the activity of certain proteins involved in inflammation and immune response.
properties
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-19(16-20-8-4-2-5-9-20)17-22-24-14-12-23(13-15-24)18-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3/b19-16+,22-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXGQWYCSADMV-PLFMGXQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)

![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)